5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product’s purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells or pathogens . The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide include other pyrimidine derivatives with sulfonyl and thiadiazolyl groups. These compounds share similar chemical properties and reactivity but may differ in their biological activities and applications. Some examples of similar compounds are:
- 5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
- 5-chloro-2-[(4-bromobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
Properties
Molecular Formula |
C15H11ClFN5O3S3 |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H11ClFN5O3S3/c1-26-15-22-21-13(27-15)20-12(23)11-10(16)6-18-14(19-11)28(24,25)7-8-2-4-9(17)5-3-8/h2-6H,7H2,1H3,(H,20,21,23) |
InChI Key |
ZIEFHBXHLJXECA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.